molecular formula C12H17ClFN B1432913 Cyclopentyl(2-fluorophenyl)methanamine hydrochloride CAS No. 1956325-49-7

Cyclopentyl(2-fluorophenyl)methanamine hydrochloride

Cat. No. B1432913
CAS RN: 1956325-49-7
M. Wt: 229.72 g/mol
InChI Key: FEQQVDXDHMCRTL-UHFFFAOYSA-N
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Description

Cyclopentyl(2-fluorophenyl)methanamine hydrochloride, also known as 2-FMA, is a synthetic stimulant drug that is chemically related to amphetamine. It is a psychostimulant and acts as a central nervous system (CNS) stimulant, with effects similar to those of amphetamine. It has been used in scientific research for its pharmacological properties and its effects on the human body.

Scientific Research Applications

Chemical Precursors and Decomposition Products

  • Chemical Precursor Identification : Cyclopentyl(2-fluorophenyl)methanamine hydrochloride is identified as a precursor to 2-fluorodeschloroketamine (2-FDCK). Using GC-MS and GC-Q/TOF-MS, its fragmentation pathway and decomposition products were analyzed. These studies are critical for understanding the chemical nature and potential applications of this compound (Luo et al., 2022).

Synthesis and Biochemical Properties

  • Synthesis of Derivatives with Biological Activity : Derivatives of cyclopentyl(2-fluorophenyl)methanamine hydrochloride have been synthesized for potential applications in pharmacology, such as serotonin 5-HT1A receptor-biased agonists showing antidepressant-like activity (Sniecikowska et al., 2019).

Structural Analysis and Applications

  • Structural Analysis for Potential Applications : The structural characteristics of similar compounds like 5-Cyclopentyl-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran were analyzed, revealing the conformation and potential for various applications in material science or pharmaceuticals (Seo et al., 2011).

Antiviral and Neuroprotective Research

  • Potential Antiviral and Neuroprotective Uses : Research into derivatives of cyclopentyl(2-fluorophenyl)methanamine hydrochloride demonstrates potential for developing novel antiviral and neuroprotective agents, exemplified by studies on compounds with potent anti-influenza A virus activity (Oka et al., 2001).

Pharmaceutical Analysis

  • Analytical Methods in Pharmaceutical Applications : Analytical methods have been developed for the determination of cyclopentyl(2-fluorophenyl)methanamine hydrochloride and its derivatives in pharmaceutical formulations, emphasizing their importance in quality control (Rezk et al., 2017).

properties

IUPAC Name

cyclopentyl-(2-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9;/h3-4,7-9,12H,1-2,5-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQQVDXDHMCRTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1956325-49-7
Record name Benzenemethanamine, α-cyclopentyl-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956325-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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